molecular formula C11H10N2O2S B1414735 6-(3-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 33166-84-6

6-(3-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1414735
CAS No.: 33166-84-6
M. Wt: 234.28 g/mol
InChI Key: NKGFCNNAZAKQTQ-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group and a thioxo group attached to a dihydropyrimidinone ring

Scientific Research Applications

Corrosion Inhibition

Thiopyrimidine derivatives, including related compounds, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies have shown that such compounds exhibit significant efficiency in protecting mild steel from corrosion, suggesting a potential application in materials science and engineering. The inhibition mechanism is predominantly through adsorption on the metal surface, indicating mixed-type inhibition effects with a preference for controlling cathodic reactions (Singh, Singh, & Quraishi, 2016).

Antimicrobial Activity

Several studies have synthesized new dihydropyrimidine derivatives and evaluated their in vitro antibacterial activity against various gram-positive and gram-negative bacteria. The results indicated that these compounds exhibit good antibacterial activity, making them promising candidates for further development into new antimicrobial agents. Additionally, their antifungal activity against different fungi species revealed potent antifungal properties (Al-Juboori, 2020).

Anti-Inflammatory and Anticancer Properties

Research has also been conducted on the anti-inflammatory and antimicrobial activities of pyrimidinothiazolidinones derivatives. Some newly synthesized compounds were found to have moderate anti-inflammatory activity and showed promising antibacterial and antifungal properties. This highlights the potential of these compounds in developing new treatments for inflammation and infections (Lingappa et al., 2010).

Antitumor Activity

New thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These studies have shown that the majority of the newly synthesized compounds displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This suggests their potential as leads for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-8-4-2-3-7(5-8)9-6-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGFCNNAZAKQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651464
Record name 6-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-84-6
Record name 6-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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